Bienvenue dans la boutique en ligne BenchChem!

3-Amino-N-cyclopropyl-4-fluorobenzamide

Physicochemical profiling LogP comparison Drug-likeness

3-Amino-N-cyclopropyl-4-fluorobenzamide (CAS 639858-51-8) is a halogenated aromatic amide building block that serves as a key intermediate in the synthesis of pyrrolotriazine-based kinase inhibitors. The compound features a unique combination of a free 3-amino group for downstream functionalization and an N-cyclopropyl amide that imparts distinct physicochemical properties compared to simpler benzamide analogs.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 639858-51-8
Cat. No. B8733358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclopropyl-4-fluorobenzamide
CAS639858-51-8
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=C(C=C2)F)N
InChIInChI=1S/C10H11FN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
InChIKeySMDHOMVJVJDDCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-cyclopropyl-4-fluorobenzamide: A Critical Building Block for Selective VEGFR-2/FGFR-1 Kinase Inhibitor Synthesis


3-Amino-N-cyclopropyl-4-fluorobenzamide (CAS 639858-51-8) is a halogenated aromatic amide building block that serves as a key intermediate in the synthesis of pyrrolotriazine-based kinase inhibitors. The compound features a unique combination of a free 3-amino group for downstream functionalization and an N-cyclopropyl amide that imparts distinct physicochemical properties compared to simpler benzamide analogs [1]. Its primary documented application is in the preparation of dual VEGFR-2/FGFR-1 inhibitors, where the resulting conjugates display IC50 values in the sub-micromolar range and demonstrate selectivity over CDK-2, LCK, and Src kinases [2].

Why 3-Amino-4-fluorobenzamide or N-Cyclopropyl-4-fluorobenzamide Cannot Substitute for 3-Amino-N-cyclopropyl-4-fluorobenzamide in Targeted Syntheses


Simple substitution with 3-amino-4-fluorobenzamide (CAS 943743-25-7) or N-cyclopropyl-4-fluorobenzamide (CAS 88229-16-7) is not viable because these analogs lack the precise dual functionalization pattern required for the nucleophilic substitution step that generates pyrrolotriazine VEGFR-2/FGFR-1 inhibitor conjugates [1]. The free 3-amino group in the target compound is essential for nucleophilic attack on the chloro-pyrrolotriazine intermediate, while the N-cyclopropyl amide simultaneously provides the optimal LogP of 2.46 that enhances membrane permeability—a balance that cannot be achieved with 3-amino-4-fluorobenzamide (LogP ≈ 1.79) or N-cyclopropyl-4-fluorobenzamide, which lacks the reactive 3-amino handle entirely .

Quantitative Differentiation Profile of 3-Amino-N-cyclopropyl-4-fluorobenzamide Versus Closest Structural Analogs


Lipophilicity Advantage: LogP of 2.46 for 3-Amino-N-cyclopropyl-4-fluorobenzamide Versus 1.79 for the Non-cyclopropyl Analog

The N-cyclopropyl substitution in 3-Amino-N-cyclopropyl-4-fluorobenzamide increases the calculated LogP by approximately 0.67 units relative to 3-amino-4-fluorobenzamide (LogP 1.79), moving the compound closer to the optimal central nervous system multiparameter optimization (MPO) range and improving predicted passive membrane permeability . This difference is substantial in medicinal chemistry terms, where a ΔLogP of 0.5 units can significantly alter ADME properties.

Physicochemical profiling LogP comparison Drug-likeness Membrane permeability

Reduced Polar Surface Area: PSA of 58.6 Ų for the N-Cyclopropyl Derivative Facilitates Better Passive Diffusion Than the 69.1 Ų of the Parent Analog

3-Amino-N-cyclopropyl-4-fluorobenzamide exhibits a topological polar surface area (TPSA) of 58.61 Ų, which is 10.5 Ų lower than that of 3-amino-4-fluorobenzamide (TPSA = 69.11 Ų) . The 15% reduction in PSA is primarily attributable to the replacement of the primary amide N-H with the N-cyclopropyl group, which eliminates one hydrogen bond donor while adding hydrophobic surface area.

Polar surface area Blood-brain barrier penetration Drug design Physicochemical property optimization

Synthetic Utility Leading to Sub-0.3 µM VEGFR-2/FGFR-1 Inhibitors with Kinase Selectivity

Nucleophilic substitution of a chloro-pyrrolotriazine intermediate with 3-amino-N-cyclopropyl-4-fluorobenzamide yields invention compounds that inhibit VEGFR-2 and FGFR-1 with IC50 values between 0.01 and 10 µM, with the preferred compounds achieving IC50 values below 0.3 µM [1]. Critically, these conjugates demonstrate selectivity against CDK-2, LCK, and Src kinases, where activity is consistently >1 µM, yielding a selectivity window of at least 3-fold and typically greater than 30-fold for the most potent compounds.

Kinase inhibition VEGFR-2 FGFR-1 Selectivity profiling Anticancer

Documented High-Yield Synthetic Route with 93% Efficiency from 3-Amino-4-fluorobenzoic Acid

The synthesis of 3-amino-N-cyclopropyl-4-fluorobenzamide proceeds via a two-step sequence from commercially available 3-amino-4-fluorobenzoic acid. The key amide coupling with cyclopropylamine, mediated by 4-methyl-morpholine, HOBt, and EDCI in DMF at 20°C, achieves a 93% yield . This yield is notably high for amide bond formation involving a sterically congested cyclopropylamine nucleophile, which typically gives reduced yields compared to unhindered primary amines.

Synthetic efficiency Amide coupling Process chemistry Scale-up viability

Procurement-Optimized Application Scenarios for 3-Amino-N-cyclopropyl-4-fluorobenzamide


Synthesis of Selective VEGFR-2/FGFR-1 Dual Inhibitors for Anti-Angiogenic Oncology Programs

Procurement of 3-Amino-N-cyclopropyl-4-fluorobenzamide is justified for medicinal chemistry teams developing pyrrolotriazine-based VEGFR-2/FGFR-1 dual inhibitors. The compound's free 3-amino group serves as the nucleophilic handle for conjugation to chloro-pyrrolotriazine scaffolds, generating inhibitors with IC50 values < 0.3 µM against both kinases while maintaining selectivity over CDK-2, LCK, and Src kinases (>1 µM) [1]. This selectivity profile is critical for minimizing off-target toxicity in anti-angiogenic cancer therapies.

Neuroscience Kinase Inhibitor Development Leveraging Optimized CNS Physicochemical Properties

The N-cyclopropyl modification confers a LogP of 2.46 and TPSA of 58.61 Ų, placing this intermediate within the favorable property space for CNS drug candidates [1]. Research groups pursuing brain-penetrant kinase inhibitors should prioritize this building block over the less lipophilic 3-amino-4-fluorobenzamide (LogP 1.79, TPSA 69.11 Ų), as the 0.67 LogP increase and TPSA below the 60 Ų threshold predict improved blood-brain barrier penetration .

Large-Scale Medicinal Chemistry Campaigns Requiring Reproducible High-Yield Building Blocks

The documented 93% synthetic yield from 3-amino-4-fluorobenzoic acid via EDCI/HOBt-mediated amide coupling [1] supports the compound's suitability for scale-up. Procurement managers evaluating building blocks for fragment-based drug discovery or parallel synthesis libraries can factor this high yield into cost-per-compound calculations, particularly when cyclopropylamine is the preferred amide substituent for property optimization.

p38α MAP Kinase Inhibitor Programs Utilizing Benzamide-Containing Scaffolds

The compound is referenced in the synthetic route literature for p38α MAP kinase inhibitor development, as evidenced by its appearance in patents describing bicyclic p38 inhibitor derivatives (US2010/222363 A1) [1]. Research groups working on type I1/2 p38α inhibitors that require N-cyclopropyl benzamide intermediates as core structural motifs should include this compound in their building block libraries.

Quote Request

Request a Quote for 3-Amino-N-cyclopropyl-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.